molecular formula C5H11NO B1346471 3-Methylmorpholine CAS No. 42185-06-8

3-Methylmorpholine

Cat. No.: B1346471
CAS No.: 42185-06-8
M. Wt: 101.15 g/mol
InChI Key: SFWWGMKXCYLZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylmorpholine is a six-membered heterocyclic compound featuring an oxygen atom in the morpholine ring and a methyl group at the 3-position. It is widely utilized in medicinal chemistry as a key structural motif to optimize drug candidates, particularly kinase inhibitors, due to its ability to enhance biological activity, pharmacokinetic properties, and selectivity . For example, in the mTOR inhibitor AZD2014, the incorporation of this compound improved solubility, oral bioavailability, and metabolic stability, contributing to its anti-tumor efficacy . The methyl group at the 3-position introduces steric and electronic effects that modulate molecular interactions, such as torsion angles between adjacent ring systems, thereby influencing target binding and selectivity . Stereochemistry also plays a critical role: (R)- and (S)-enantiomers of this compound exhibit distinct biological profiles, as demonstrated in mTOR and PI3K inhibitor programs .

Comparison with Similar Compounds

Structural and Electronic Comparisons

3-Methylmorpholine is often compared to analogs like 3-methylpiperazine and unsubstituted morpholine . Key structural differences include:

Compound Heteroatom(s) Substituent Position Electronic Effects Steric Effects
This compound O, N 3-position Moderate electron donation Hinders rotation, increases torsion
3-Methylpiperazine N, N 3-position Stronger electron release into rings Reduced free rotation
Morpholine O, N Unsubstituted Minimal steric hindrance Higher conformational flexibility

In NMR studies, 3-methylpiperazine derivatives exhibit greater line broadening compared to this compound analogs due to restricted rotation from enhanced electron donation into the thiadiazine ring .

Kinase Inhibitor Design

  • This compound :
    • In a PI3Kδ inhibitor program, gem-dimethylpiperazine improved isoform selectivity, but replacing morpholine with (R)-3-methylmorpholine (compound 10 ) reduced PI3Kα activity by 14-fold .
    • (S)-3-Methylmorpholine in mTOR inhibitors slightly enhanced potency and selectivity over unsubstituted morpholines .
  • 3-Methylpiperazine :
    • In Talmapimod (SCIO-469), 3-methylpiperazine reduced metabolism of an adjacent benzyl group, improving stability .
    • In PAK4 inhibitors, the 3-methylpiperazine substituent improved selectivity over PAK1 .

Table 1: Selectivity and Activity of this compound vs. Analogs

Compound Target Effect of Substituent Reference
(S)-3-Methylmorpholine mTOR ↑ Selectivity and potency vs. unsubstituted
3-Methylpiperazine PAK4 ↑ Selectivity over PAK1
(R)-3-Methylmorpholine PI3Kα 14-fold ↓ activity vs. parent compound

Pharmacokinetic and Physicochemical Properties

Solubility and Metabolic Stability

  • This compound :
    • In MDL-811 (a SIRT6 activator), this compound at the C3 position significantly increased bioavailability and anti-cancer effects .
    • However, (S)-3-methylmorpholine in PI3K inhibitors was linked to poor metabolic stability in liver microsomes .
  • Gem-Dimethylpiperazine :
    • Exhibited superior metabolic stability in PI3Kδ inhibitors (Clint: 5–16 mL/min/kg in humans) .

Table 2: Physicochemical Properties

Property This compound HCl 4-Methylmorpholine
Melting Point (°C) 126–128.5 Not reported
Molecular Weight (g/mol) 137.61 101.15
Solubility ↑ Bioavailability Moderate

Stereochemical Considerations

The stereochemistry of this compound profoundly impacts activity:

  • (R)-Enantiomer : Reduced PI3Kα activity in compound 10 .
  • (S)-Enantiomer : Enhanced mTOR selectivity in tricyclic pyrimido-pyrrolo-oxazine scaffolds .

Table 3: Stereochemical Effects on Activity

Enantiomer Target Effect Reference
(S)-3-Methyl mTOR ↑ Selectivity vs. unsubstituted morpholine
(R)-3-Methyl PI3Kα Significant ↓ activity

Biological Activity

3-Methylmorpholine is a cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound (C5_5H11_11NO) is characterized by a morpholine ring with a methyl group at the 3-position. Its synthesis typically involves the reaction of morpholine with formaldehyde and subsequent methylation. Various synthetic routes have been explored to produce derivatives of this compound, enhancing its pharmacological profiles.

Biological Activity Overview

The biological activities of this compound and its derivatives are primarily linked to their interactions with various biological targets, including enzymes and receptors involved in neurological disorders and cancer. The following sections detail specific activities observed in recent studies.

1. Antiproliferative Activity

Recent studies have shown that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives displayed IC50_{50} values comparable to established anticancer agents like staurosporine.

CompoundCell LineIC50_{50} (µM)Comparison
3-(morpholinomethyl)benzofuranA549 (lung carcinoma)1.48Comparable to staurosporine (1.52)
3-(morpholinomethyl)benzofuranNCI-H230.49 - 29.75Varied potency across derivatives

The most potent compounds were shown to induce apoptosis in cancer cells, with one derivative causing a significant increase in apoptotic cells compared to control groups .

2. Central Nervous System (CNS) Activity

Morpholine derivatives, including this compound, have been investigated for their potential in treating CNS disorders. They interact with various receptors, such as cannabinoid receptors and sigma receptors, influencing mood disorders and neurodegenerative diseases.

  • Binding Affinity : The morpholine ring enhances the ability of compounds to cross the blood-brain barrier (BBB), making them promising candidates for CNS drug development .
  • Mechanism of Action : The interaction with specific receptor sites has been elucidated through structural studies, revealing how modifications can switch activity from agonist to antagonist depending on the substituents present on the morpholine ring .

3. Enzyme Inhibition

This compound derivatives have demonstrated inhibitory effects on enzymes linked to neurodegenerative diseases:

  • BACE-1 Inhibition : Certain compounds showed effective inhibition of BACE-1, an enzyme implicated in Alzheimer's disease pathology. The structural conformation of these inhibitors allows for optimal interaction within the enzyme's active site .
  • δ-Secretase Inhibition : Another study highlighted the ability of specific morpholine-containing compounds to inhibit δ-secretase, reducing tau protein cleavage in murine models .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

  • Study on Antiproliferative Effects : A series of benzofuran derivatives containing this compound were tested against lung cancer cell lines, showing a range of IC50_{50} values and confirming the role of the morpholine moiety in enhancing cytotoxicity .
  • Neuropharmacological Study : Research focused on morpholine derivatives indicated their potential in modulating neurotransmitter systems, which could lead to new treatments for mood disorders .

Chemical Reactions Analysis

Buchwald-Hartwig Amination

3-Methylmorpholine serves as a nucleophilic amine partner in palladium-catalyzed cross-coupling reactions. A notable example involves its coupling with 3-bromo-1H-pyrazolo[3,4-d]pyrimidine to synthesize bioactive pyrazolopyrimidine derivatives.

Reaction Conditions and Optimization:

  • Catalyst : RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
  • Base : KHMDS (Potassium hexamethyldisilazide)
  • Protecting Group : SEM (2-(Trimethylsilyl)ethoxymethyl)
  • Yield : Initial reactions yielded ~20% product, but optimization increased yields to >90% purity for multi-gram synthesis .

Mechanism:

  • Oxidative addition of the aryl bromide to Pd(0).
  • Ligand exchange with this compound.
  • Reductive elimination to form the C–N bond.

Nucleophilic Substitution Reactions

This compound participates in SNAr (nucleophilic aromatic substitution) with electron-deficient aromatic systems. A case study demonstrates its reaction with 5-chloro-1,3,4-thiadiazin-2-one under mild conditions:

Reaction Setup:

  • Substrate : 5-Chloro-1,3,4-thiadiazin-2-one
  • Conditions : 2 equivalents of this compound in dry THF at 20°C
  • Outcome : Selective substitution at the C5 position without epimerization, confirmed by narrow ¹³C NMR signals .

Organocatalytic Activity in Urethane Formation

While 4-methylmorpholine is more effective, this compound exhibits moderate catalytic activity in urethane synthesis via a seven-step mechanism involving proton transfer and zwitterionic intermediates .

Key Steps:

  • Formation of a trimolecular reactant complex (RC2).
  • Proton transfer from butan-1-ol to this compound.
  • Nucleophilic attack by the alkoxide on phenyl isocyanate.

Stereochemical Considerations

Chiral this compound ((R)- and (S)-enantiomers) retains configuration under mild reaction conditions, enabling asymmetric synthesis without racemization .

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing 3-Methylmorpholine with high purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress. Purification via fractional distillation or recrystallization is critical. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Data considerations : Compare melting points and spectral data (e.g., 1H^1H-NMR chemical shifts) against reference standards (e.g., PubChem entries) to confirm structural integrity .

Q. How can researchers distinguish this compound from structural analogs in spectroscopic analysis?

  • Approach : Focus on diagnostic peaks in infrared (IR) spectroscopy (e.g., C-O-C stretching at ~1,100 cm1^{-1}) and 13C^{13}C-NMR signals for the methyl group adjacent to the morpholine ring (~20-25 ppm). Use tandem MS to differentiate fragmentation patterns from analogs like 3-Fluorophenmetrazine .
  • Data contradiction resolution : Cross-validate results with computational models (e.g., density functional theory (DFT) simulations) to resolve ambiguities in spectral assignments .

Q. What are the solubility and stability parameters of this compound under varying experimental conditions?

  • Experimental design : Conduct kinetic stability studies in solvents (e.g., DMSO, water) at controlled temperatures (e.g., -20°C to 25°C). Monitor degradation via UV-Vis spectroscopy or HPLC. Solubility profiles should align with canonical SMILES-derived predictions .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions or biological systems?

  • Methodology : Employ isotopic labeling (e.g., 13C^{13}C- or 2H^{2}H-tagged compounds) to track reaction pathways. For biological applications, use in vitro assays (e.g., enzyme inhibition studies) paired with molecular docking simulations to probe binding interactions .
  • Data synthesis : Integrate kinetic data (e.g., kcatk_{cat}, KmK_m) with computational outputs to construct reaction coordinate diagrams .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Analytical framework : Perform meta-analyses of published datasets, highlighting variables such as assay conditions (pH, temperature) or cell line specificity. Use statistical tools (e.g., ANOVA) to identify confounding factors .
  • Case example : Compare IC50_{50} values across studies, accounting for differences in solvent polarity or counterion effects (e.g., hydrochloride vs. free base forms) .

Q. How can researchers design robust computational models to predict this compound’s physicochemical properties?

  • Workflow : Combine quantum mechanical calculations (e.g., DFT for electronic structure) with molecular dynamics (MD) simulations to predict solubility, partition coefficients (logPP), and reactivity. Validate against experimental data from PubChem or analytical reports .
  • Data gaps : Address discrepancies in force field parameterization by calibrating models with experimental NMR or X-ray crystallography data .

Q. Data Presentation and Reproducibility

Q. What are best practices for presenting this compound data in research manuscripts?

  • Guidelines :

  • Tables/Figures : Avoid duplicating data in text and visuals. Highlight key findings (e.g., reaction yields, spectral peaks) in tables with error margins. Use color-coded schemes for reaction mechanisms .
  • Supplemental Information : Include raw spectral data, crystallographic files, and computational input parameters for reproducibility .
    • Common pitfalls : Overloading figures with chemical structures (limit to 2–3 per graphic) or omitting experimental deviations .

Q. Ethical and Methodological Considerations

Q. How should researchers address potential biases in this compound studies?

  • Protocols : Implement double-blind testing in biological assays and disclose all funding sources. Use independent replication labs to verify critical results .
  • Data retention : Archive raw datasets (e.g., chromatograms, spectra) for 5–10 years to facilitate audits or reanalysis .

Properties

IUPAC Name

3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWGMKXCYLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303288
Record name 3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42185-06-8
Record name 42185-06-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylmorpholine
3-Methylmorpholine
3-Methylmorpholine
3-Methylmorpholine
3-Methylmorpholine
3-Methylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.